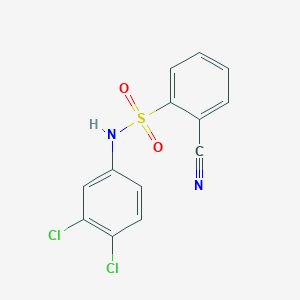

2-(环丁基羰基)-N-(1-苯乙基)-1,2,3,4-四氢异喹啉-8-磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of THIQs often involves Pictet-Spengler condensation, a key synthetic strategy for constructing these heterocycles. For example, N-sulfonyl-β-phenethylamines can react with α-chloro-α-phenylseleno acetate/propionate esters under Lewis acid promotion to yield THIQ carboxylates with moderate to good yields. This method allows for varying degrees of diastereoselection using chiral sulfonamides or esters (Silveira, Bernardi, Braga, & Kaufman, 1999). Additionally, Friedel-Crafts cyclization promoted by iron(III) chloride hexahydrate has been employed in the synthesis of substituted THIQs, demonstrating the versatility of cyclization strategies in accessing these compounds (Bunce, Cain, & Cooper, 2012).

Molecular Structure Analysis

The molecular structure of THIQs is critical to their chemical behavior and biological activity. Advanced methods such as X-ray crystallography can be used to elucidate the structure of THIQ derivatives and their complexes, revealing the spatial arrangement of atoms and the geometry of the molecule. This structural information is crucial for understanding the interaction of THIQs with biological targets (Macías, Garcı́a, Villa, Borrás, Castiñeiras, & Sanz, 2003).

Chemical Reactions and Properties

THIQ derivatives undergo various chemical reactions, including Pummerer-type cyclization, which is a versatile method for constructing THIQs. This reaction can be enhanced by Lewis acids like boron trifluoride diethyl etherate, leading to cyclized products with potential pharmacological applications (Saitoh, Ichikawa, Horiguchi, Toda, & Sano, 2001). Radical cyclization of ene sulfonamides also provides a route to stable polycyclic imines, showcasing the chemical versatility of THIQ scaffolds (Zhang, Hay, Geib, & Curran, 2013).

Physical Properties Analysis

The physical properties of THIQ derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. These properties are essential for the compound's formulation and delivery in potential therapeutic applications. While specific data on the physical properties of “2-(cyclobutylcarbonyl)-N-(1-phenylethyl)-1,2,3,4-tetrahydroisoquinoline-8-sulfonamide” might not be available, similar compounds within the THIQ family can offer insights into their physicochemical characteristics.

Chemical Properties Analysis

The chemical properties of THIQ derivatives, including reactivity, acidity/basicity, and the presence of functional groups, dictate their chemical behavior in biological systems and synthetic reactions. For instance, the sulfonamide group in THIQs can influence their binding to biological targets and their overall biological activity (Grunewald, Seim, Regier, Martin, Gee, Drinkwater, & Criscione, 2006).

科学研究应用

药理作用

磺酰胺类药物,如 "2-(环丁基羰基)-N-(1-苯乙基)-1,2,3,4-四氢异喹啉-8-磺酰胺",因其多样的药理作用而受到研究。例如,吡喹酮是一种相关的化合物,对血吸虫感染有很高的疗效,表明磺酰胺类药物在治疗寄生虫感染方面具有潜力 (Oyediran 等人,1981)。同样,氯喹喔啉磺酰胺 (CQS) 在 I 期研究中显示出对多种人类实体瘤的活性,表明磺酰胺类药物在癌症治疗中的作用 (Rigas 等人,1992)。

代谢和解毒途径

四氢异喹啉的代谢,包括 "2-(环丁基羰基)-N-(1-苯乙基)-1,2,3,4-四氢异喹啉-8-磺酰胺",涉及复杂的途径。一项研究强调了人类肝脏和肠道粘膜中 1,2,3,4-四氢异喹啉 (TIQ) 硫酸化作用的可变性,强调了了解个体代谢差异对于药物安全性和有效性的重要性 (Pacifici 等人,1997)。

环境和健康安全

磺酰胺类药物由于其广泛使用,也对环境构成威胁。一项关于室内外空气中全氟磺酰胺的研究强调了磺酰胺类化合物的发生和人类暴露风险,强调了监测和监管环境污染的必要性 (Shoeib 等人,2005)。

作用机制

安全和危害

未来方向

属性

IUPAC Name |

2-(cyclobutanecarbonyl)-N-(1-phenylethyl)-3,4-dihydro-1H-isoquinoline-8-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O3S/c1-16(17-7-3-2-4-8-17)23-28(26,27)21-12-6-9-18-13-14-24(15-20(18)21)22(25)19-10-5-11-19/h2-4,6-9,12,16,19,23H,5,10-11,13-15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBMLMGSOBGZEBG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NS(=O)(=O)C2=CC=CC3=C2CN(CC3)C(=O)C4CCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(cyclobutylcarbonyl)-N-(1-phenylethyl)-1,2,3,4-tetrahydroisoquinoline-8-sulfonamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[3-(1-ethyl-1H-imidazol-2-yl)-1-piperidinyl]-1-(4-methoxyphenyl)-4-oxo-1-butanone](/img/structure/B5554147.png)

![N-(3-methylphenyl)-6-[(4-methyl-1-piperazinyl)methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B5554153.png)

![3-isopropyl-1-methyl-N-[3-(2-methyl-1H-imidazol-1-yl)-1-phenylpropyl]-1H-pyrazole-5-carboxamide](/img/structure/B5554155.png)

![2-benzyl-8-(6-methoxy-4-pyrimidinyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5554183.png)

![N-[2-(5-methyl-2-thienyl)ethyl]-5-oxo-1-(2-pyridinylmethyl)-3-pyrrolidinecarboxamide](/img/structure/B5554193.png)

![1-phenyl-2-[(2,2,4-trimethyl-1,2-dihydro-6-quinolinyl)oxy]ethanone](/img/structure/B5554194.png)

![N,N-dimethyl-N'-({5-[(3-phenyl-1H-pyrazol-4-yl)methyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl}methyl)urea](/img/structure/B5554202.png)

![4-[4-(methylsulfonyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5554208.png)

![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N'-(4-pyridinylmethylene)acetohydrazide](/img/structure/B5554209.png)